molecular formula C13H16FNO B1386440 3-Fluoro-4-(hexyloxy)benzonitrile CAS No. 223136-94-5

3-Fluoro-4-(hexyloxy)benzonitrile

Cat. No.: B1386440
CAS No.: 223136-94-5
M. Wt: 221.27 g/mol
InChI Key: WEKBMDBZXSMPBD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(hexyloxy)benzonitrile is an aromatic organic compound with the molecular formula C13H16FNO It consists of a benzene ring substituted with a fluoro group at the third position, a hexyloxy group at the fourth position, and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(hexyloxy)benzonitrile typically involves the following steps:

    Nitrile Formation: The starting material, 3-fluorobenzonitrile, is prepared by the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride, followed by dehydration using phosphorus oxychloride.

    Hexyloxy Substitution: The 3-fluorobenzonitrile undergoes a nucleophilic aromatic substitution reaction with hexanol in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(hexyloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Hexyloxybenzoic acid or hexyloxybenzaldehyde.

    Reduction: 3-Fluoro-4-(hexyloxy)benzylamine.

    Substitution: Compounds with substituted nucleophiles at the fluoro position.

Scientific Research Applications

3-Fluoro-4-(hexyloxy)benzonitrile has several scientific research applications:

    Material Science: It is used in the synthesis of liquid crystals and other advanced materials due to its unique structural properties.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(hexyloxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hexyloxy group.

    4-Hexyloxybenzonitrile: Lacks the fluoro substituent.

    3-Fluorobenzonitrile: Lacks the hexyloxy substituent.

Uniqueness

3-Fluoro-4-(hexyloxy)benzonitrile is unique due to the combination of its fluoro, hexyloxy, and nitrile substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for specialized applications in material science and pharmaceuticals.

Properties

IUPAC Name

3-fluoro-4-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKBMDBZXSMPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656269
Record name 3-Fluoro-4-(hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223136-94-5
Record name 3-Fluoro-4-(hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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